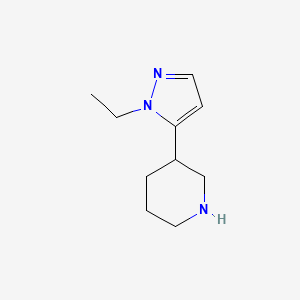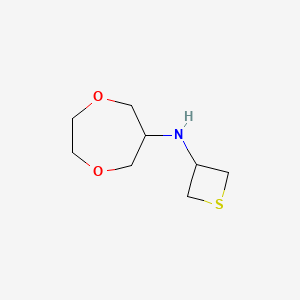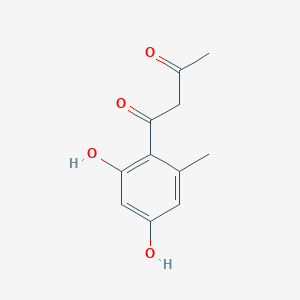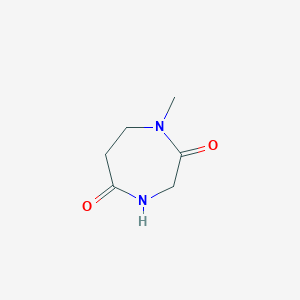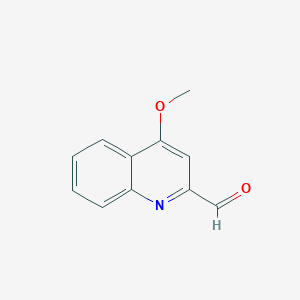
4-Methoxyquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxyquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-methoxyaniline is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde . Another method involves the Pfitzinger reaction, which uses isatin and 4-methoxyaniline under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the aldehyde group can yield 4-methoxyquinoline-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methoxyquinoline-2-carboxylic acid.
Reduction: 4-Methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxyquinoline-2-carbaldehyde can be compared with other quinoline derivatives:
4-Hydroxyquinoline-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methylquinoline-4-carbaldehyde: Similar structure but with a methyl group at the 2-position.
Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)12-10-5-3-2-4-9(10)11/h2-7H,1H3 |
InChI-Schlüssel |
WYPWLVIMSWWNHK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



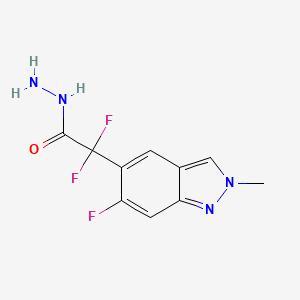
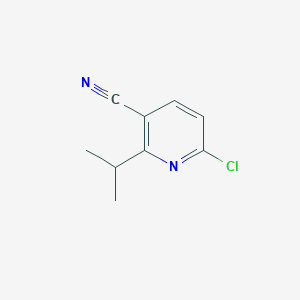
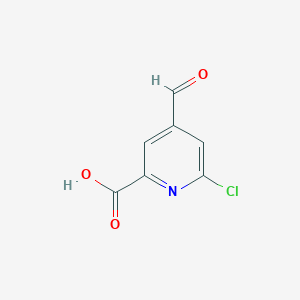
![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
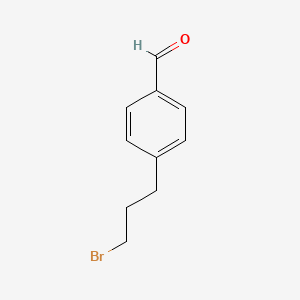
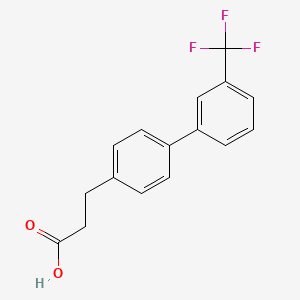
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
